Yamogenin

Description

This compound has been reported in Dioscorea collettii, Solanum violaceum, and other organisms with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

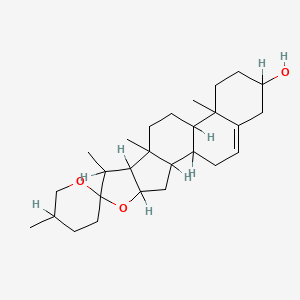

(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLVFSAGQJTQCK-CAKNJAFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60903922 | |

| Record name | Yamogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-06-1 | |

| Record name | Yamogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neodiosgenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yamogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YAMOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M487OD4XW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Occurrence and Biological Signaling of Yamogenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yamogenin, a naturally occurring spirostanol saponin, has garnered significant interest within the scientific community for its potential therapeutic applications. As a stereoisomer of diosgenin, it is often found in similar botanical sources and shares a range of biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and analysis, and a detailed examination of its known signaling pathways, particularly in the context of apoptosis induction in cancer cells. Quantitative data from existing literature are summarized, and key experimental protocols are detailed to facilitate further research and development.

Introduction to this compound

This compound ((25S)-Spirost-5-en-3β-ol) is a steroidal sapogenin that serves as a valuable precursor in the synthesis of various steroidal drugs.[1] It is the aglycone component of steroidal saponins, which are glycosides found in a variety of plants. The biological activities of this compound are a subject of ongoing research, with studies indicating its potential as an anti-inflammatory, antimicrobial, and antitumor agent.[2] Its structural similarity to diosgenin, differing only in the stereochemistry at the C-25 position, makes their separation and individual quantification a critical aspect of phytochemical analysis.

Natural Sources of this compound

This compound is distributed across a range of plant species, often co-occurring with its epimer, diosgenin. The primary plant families that are known to contain this compound include Dioscoreaceae, Fabaceae, Asparagaceae, and Agavaceae.

Key Botanical Sources

The most prominent natural sources of this compound include:

-

Trigonella foenum-graecum (Fenugreek): The seeds of fenugreek are a well-documented source of both this compound and diosgenin.[3] The saponin content in fenugreek seeds can range from 2-5%.[4]

-

Dioscorea species (Yams): Various species of yams are known to contain significant amounts of steroidal saponins. While many studies focus on the diosgenin content, this compound is also a notable constituent in species such as Dioscorea collettii.[2]

-

Asparagus officinalis (Asparagus): This common vegetable is another source of steroidal saponins, including those that yield this compound upon hydrolysis.[2]

-

Agave species: Plants from the Agave genus have also been identified as containing this compound.[2]

Quantitative Data on this compound Content

Quantitative analysis of this compound is often challenging due to its co-occurrence with diosgenin. Many studies report a combined value for both sapogenins. The table below summarizes the available quantitative data, highlighting the sources and the reported concentrations. It is important to note that the concentrations can vary significantly based on the plant cultivar, geographical location, and the analytical methods employed.

| Plant Species | Plant Part | Compound(s) Quantified | Concentration Range (% dry weight) | Analytical Method | Reference(s) |

| Dioscorea species | Leaves | Diosgenin + this compound | 0.04 - 0.93% | Not Specified | [5] |

| Dioscorea species | Tubers | Diosgenin + this compound | 3 - 7% | Not Specified | [5] |

| Dioscorea sparsiflora | Tubers | Diosgenin | 0.002 - 0.016% | GC-MS | [6] |

| Dioscorea remotiflora | Tubers | Diosgenin | 0.002 - 0.016% | GC-MS | [6] |

| Dioscorea zingiberensis | Tubers | Diosgenin | 0.78 - 1.95% | UPLC-DAD-MS | [7] |

| Dioscorea species (various) | Tubers | Diosgenin | 0.001 - 0.003% | HPTLC | [8][9] |

| Trigonella foenum-graecum | Seeds | Saponins (yielding diosgenin and this compound) | 0.6 - 1.7% | Not Specified | [3] |

Experimental Protocols

The isolation and quantification of this compound from its natural sources typically involve extraction of the parent saponins followed by acid hydrolysis to yield the aglycone. Subsequent chromatographic separation and detection are necessary for accurate quantification.

General Workflow for this compound Extraction and Analysis

Figure 1. General experimental workflow for the extraction and quantification of this compound.

Detailed Methodology: Acid Hydrolysis of Saponins

Acid hydrolysis is a critical step to cleave the glycosidic bonds of saponins and release the this compound aglycone.

Objective: To hydrolyze steroidal saponins to their corresponding sapogenins (this compound and diosgenin).

Materials:

-

Saponin-rich plant extract

-

2 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Ethanol or other suitable co-solvent

-

Reflux apparatus or a microwave hydrolysis system

-

Ethyl acetate or chloroform for extraction

-

Sodium bicarbonate or other base for neutralization

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the saponin-rich extract in a suitable solvent (e.g., 50% ethanol).

-

Add an equal volume of 2 M HCl or H₂SO₄ to the solution.

-

Heat the mixture under reflux for 2-4 hours at 100°C.[10] Alternatively, microwave-assisted acid hydrolysis can be performed at elevated temperatures (e.g., 140°C) for a shorter duration (e.g., 30 minutes) for improved efficiency.[10]

-

After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of approximately 7.

-

Extract the liberated sapogenins from the aqueous solution using a non-polar solvent such as ethyl acetate or chloroform. Perform the extraction multiple times (e.g., 3x) to ensure complete recovery.

-

Combine the organic extracts and wash with distilled water.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude sapogenin mixture.

Chromatographic Separation and Quantification

Due to the isomeric nature of this compound and diosgenin, their separation requires high-resolution chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is commonly employed.[4] The mobile phase often consists of a gradient of acetonitrile and water.[11] Detection can be achieved using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD). For unambiguous identification and quantification, coupling HPLC with Mass Spectrometry (MS) is recommended.[5] Chiral HPLC columns can also be utilized for the specific separation of the C-25 epimers.[12][13][14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Prior to GC analysis, the sapogenins need to be derivatized to increase their volatility. The derivatized samples are then separated on a suitable capillary column and detected by a mass spectrometer.[1]

Signaling Pathways of this compound

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound, particularly its pro-apoptotic effects in cancer cells.

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][15]

Signaling Cascade

The proposed signaling pathway for this compound-induced apoptosis involves several key molecular events:

-

Upregulation of Death Receptors: this compound treatment leads to an increased expression of members of the Tumor Necrosis Factor Receptor Superfamily (TNFRSF), including TNFRSF25.[2]

-

Activation of the Extrinsic Pathway: The upregulation of death receptors facilitates the recruitment of the adaptor protein Fas-Associated Death Domain (FADD).[2][6][16] This leads to the activation of the initiator caspase, Caspase-8.[17]

-

Activation of the Intrinsic Pathway: this compound also triggers the intrinsic pathway, characterized by the depolarization of the mitochondrial membrane and the subsequent activation of the initiator caspase, Caspase-9.[2]

-

Execution Phase: Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, such as Caspase-3 and -7, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.

-

Generation of Reactive Oxygen Species (ROS): An increase in the production of ROS is observed in this compound-treated cells, which can further contribute to mitochondrial dysfunction and the apoptotic process.[2]

Figure 2. Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This compound is a promising natural product with significant potential for drug development, particularly in the field of oncology. This guide has provided a comprehensive overview of its natural sources, with a compilation of the currently available quantitative data. Detailed experimental protocols for its extraction and analysis have been presented to aid researchers in their investigations. Furthermore, the elucidation of its pro-apoptotic signaling pathway offers a clear direction for future studies into its mechanism of action and therapeutic applications. Further research is warranted to develop and validate analytical methods for the specific quantification of this compound in various botanical matrices and to fully explore the therapeutic potential of this intriguing steroidal saponin.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] The roles of FADD in extrinsic apoptosis and necroptosis. | Semantic Scholar [semanticscholar.org]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The roles of FADD in extrinsic apoptosis and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acid hydrolysis of saponins extracted in tincture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phytojournal.com [phytojournal.com]

- 10. Mass Spectrometric Based Metabolomics of the Saudi Cultivar of Fenugreek (Trigonella foenum-graecum L.): A Combined GC-MS, Antimicrobial and Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. DED Interaction of FADD and Caspase-8 in the Induction of Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Yamogenin: A Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yamogenin, a steroidal sapogenin, is a natural product found in a variety of plants, including those of the Dioscorea (wild yam) and Trigonella (fenugreek) genera. It is a C-25 epimer of diosgenin, another well-studied sapogenin.[1] this compound has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its anticancer effects. Detailed experimental protocols and a visualization of its apoptotic signaling pathway are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a spirostanol derivative with the chemical formula C₂₇H₄₂O₃.[1][2] Its structure features a spiroketal side chain, which is characteristic of this class of compounds. The stereochemistry at the C-25 position distinguishes it from its isomer, diosgenin.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₇H₄₂O₃ | [1][2] |

| Molecular Weight | 414.6 g/mol | [1][2] |

| IUPAC Name | (25S)-Spirost-5-en-3β-ol | |

| Synonyms | Neodiosgenin, (25S)-spirost-5-en-3beta-ol, Jamogenin, 25-epi-Diosgenin | [1] |

| Melting Point | 201 °C | [3] |

| Solubility | Insoluble in water and DMSO. Soluble in most nonpolar organic solvents like chloroform and partially polar solvents such as acetone and methanol. | [4][5] |

Spectroscopic Data

-

¹H and ¹³C NMR: The NMR spectra of steroidal sapogenins are complex but provide key signals for structural determination. The chemical shifts of the methyl groups and the protons and carbons in the spiroketal moiety are particularly important for identifying the aglycone structure and its stereochemistry.[6][7]

-

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the spirostanol skeleton, with key fragments arising from the cleavage of the spiroketal side chain.[8][9]

-

Infrared Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl (-OH) group, C-H bonds, C=C bonds, and the C-O-C linkages of the spiroketal system.[10][11]

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines, including gastric, ovarian, and colon cancer cells. Its primary mechanism of action is the induction of apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.

Key molecular events triggered by this compound include:

-

Induction of Oxidative Stress: this compound treatment leads to an increase in the production of reactive oxygen species (ROS) within cancer cells.

-

Mitochondrial Membrane Depolarization: The accumulation of ROS contributes to the disruption of the mitochondrial membrane potential.

-

Activation of Caspases: this compound activates key initiator caspases, including caspase-8 and caspase-9, as well as the executioner caspase-3/7.

-

Modulation of Apoptosis-Related Genes: It influences the expression of genes involved in the apoptotic process.

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Isolation of this compound (Adapted from Diosgenin Extraction)

This protocol is adapted from methods used for the extraction of diosgenin from Trigonella foenum-graecum (fenugreek) and can be optimized for this compound.[12][13][14][15]

Materials:

-

Dried and powdered plant material (e.g., fenugreek seeds)

-

96% Ethanol

-

1 M Sulfuric acid

-

10 N Sodium hydroxide

-

n-Hexane

-

Acetonitrile

-

Whatman No. 1 filter paper

-

Reflux apparatus

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: Reflux the powdered plant material with 96% ethanol.

-

Acid Hydrolysis: Add 1 M sulfuric acid to the ethanolic extract and heat at 100°C for 2 hours to hydrolyze the glycosides.

-

Neutralization: Neutralize the hydrolyzate with 10 N sodium hydroxide.

-

Liquid-Liquid Extraction: Wash the neutralized solution three times with distilled water and then extract three times with n-hexane.

-

Evaporation: Pool the n-hexane extracts and evaporate to dryness using a rotary evaporator.

-

Purification: Dissolve the dry residue in acetonitrile:water (90:10) and filter through a 0.22 µm filter. Further purification can be achieved using column chromatography or preparative HPLC.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.[16][17]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., a co-solvent system due to its low solubility)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol describes the quantification of apoptotic cells following this compound treatment.[3][4][18]

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Collection: Harvest the treated and control cells, including both adherent and floating populations.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This protocol is for assessing changes in mitochondrial membrane potential.[2][19][20][21]

Materials:

-

Treated and control cells

-

JC-1 dye

-

Cell culture medium or PBS

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation: Prepare cell suspensions from treated and control groups.

-

JC-1 Staining: Incubate the cells with JC-1 dye in the dark at 37°C for 15-30 minutes.

-

Washing: Wash the cells to remove excess dye.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in membrane potential.

Caspase Activity Assay (Caspase-Glo® 8/9 Assay)

This protocol details the measurement of caspase-8 and caspase-9 activity.[22][23][24][25][26]

Materials:

-

Treated and control cells in a 96-well plate

-

Caspase-Glo® 8 or 9 Reagent

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare the Caspase-Glo® Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add the Caspase-Glo® Reagent directly to the cell culture wells.

-

Incubation: Mix the plate and incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the caspase activity.

Gene Expression Analysis by RT-PCR

This protocol is for analyzing the expression of apoptosis-related genes.[27][28][29][30][31]

Materials:

-

Treated and control cells

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR® Green or TaqMan® PCR master mix

-

Primers for target genes (e.g., BAX, BCL-2, caspases) and a housekeeping gene (e.g., GAPDH)

-

Real-Time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from the cells.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

Real-Time PCR: Perform quantitative PCR using specific primers for the genes of interest.

-

Data Analysis: Analyze the gene expression levels using the comparative Cₜ (ΔΔCₜ) method, normalizing to the housekeeping gene.

Conclusion

This compound is a promising natural compound with potent anticancer activity, primarily through the induction of apoptosis. This technical guide provides a solid foundation for researchers and drug development professionals by summarizing its chemical and physical properties, detailing its mechanism of action, and providing robust experimental protocols. The visualization of the apoptotic signaling pathway offers a clear framework for understanding its molecular targets. Further research into the bioavailability, pharmacokinetics, and in vivo efficacy of this compound is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C27H42O3 | CID 441900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - GE [thermofisher.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solasodine and diosgenin: 1H and 13C assignments by two‐dimensional NMR spectroscopy | Semantic Scholar [semanticscholar.org]

- 8. pubs.thesciencein.org [pubs.thesciencein.org]

- 9. MS/MS spectrum (a) and proposed fragmentation pathways (b) of diosgenin under positive ion mode [zpxb.xml-journal.net]

- 10. eajournals.org [eajournals.org]

- 11. Detection and Characterization of Saponins in Some Indigenous Plants Using Uv, Ftir And Xrd Spectroscopy - International Journal of Engineering and Advanced Technology Studies (IJEATS) [eajournals.org]

- 12. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. CN1049662C - Method for extracting steroid saponin from trigonella foenum graecum seed - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. texaschildrens.org [texaschildrens.org]

- 18. scispace.com [scispace.com]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Caspase-Glo® 8 Assay Protocol [worldwide.promega.com]

- 23. researchgate.net [researchgate.net]

- 24. promega.es [promega.es]

- 25. promega.com [promega.com]

- 26. Promega Caspase-Glo 8 and Caspase-Glo 9 Assay Systems 10 mL | Buy Online | Promega | Fisher Scientific [fishersci.com]

- 27. Expression analysis of apoptotic-related genes [bio-protocol.org]

- 28. pubcompare.ai [pubcompare.ai]

- 29. jag.journalagent.com [jag.journalagent.com]

- 30. Apoptosis-Associated Gene Expression Profiling Is One New Prognosis Risk Predictor of Human Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Apoptosis-related gene expression can predict the response of ovarian cancer cell lines to treatment with recombinant human TRAIL alone or combined with cisplatin | Clinics [elsevier.es]

Yamogenin vs. Diosgenin: A Technical Guide to C-25 Stereoisomerism, Biological Activity, and Analysis

Executive Summary: Yamogenin and diosgenin, two closely related steroidal sapogenins, serve as critical precursors in the pharmaceutical industry for the synthesis of steroid drugs. Their structural similarity, differing only in the stereochemistry at the C-25 position, leads to nuanced yet significant differences in their biological activities. This technical guide provides an in-depth exploration of the stereoisomerism of this compound ((25S)-spirost-5-en-3β-ol) and diosgenin ((25R)-spirost-5-en-3β-ol), presents a comparative analysis of their cytotoxic and other biological effects, details the signaling pathways they modulate, and outlines key experimental protocols for their extraction, separation, and characterization. This document is intended for researchers, scientists, and drug development professionals working with steroidal natural products.

The Core of Stereoisomerism: this compound and Diosgenin

This compound and diosgenin are epimers, a specific type of stereoisomer, that differ only in the three-dimensional arrangement of the methyl group at the C-25 position of the spirostan skeleton.[1] Diosgenin possesses the (25R) configuration, while this compound, also known as neodiosgenin, has the (25S) configuration.[2][3] This subtle structural variance is the basis for their distinct interactions with biological systems and their differing pharmacological profiles. Both compounds are often found co-existing in the same plant sources, such as Fenugreek (Trigonella foenum-graecum), Wild Yam (Dioscorea species), and Asparagus officinalis.[2][3][4][5]

Comparative Biological Activities

While structurally similar, this compound and diosgenin exhibit distinct biological effects. Their anticancer properties, in particular, have been a subject of intense research, with studies revealing differences in potency and mechanisms of action across various cancer cell lines.

Cytotoxic and Antiproliferative Activity

This compound has demonstrated significant cytotoxic activity against several cancer cell lines. This activity is often more pronounced than that of diosgenin in specific contexts, although both are considered potent anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.

| Compound | Cell Line | Activity Type | IC50 Value | Citation |

| This compound | SKOV-3 (Ovarian Cancer) | Cytotoxicity | 23.90 ± 1.48 µg/mL | [2] |

| This compound | AGS (Gastric Cancer) | Cytotoxicity | 18.5 µg/mL | [6] |

| This compound Glycoside | MGC-803 (Gastric) | Cytotoxicity | 20 - 30 µg/mL | [2] |

| This compound Glycoside | MCF-7 (Breast), A549 (Lung), HepG2 (Liver) | Cytotoxicity | 20 - 30 µg/mL | [2] |

| Diosgenin Derivative (Cpd. 8) | HepG2 (Liver Cancer) | Cytotoxicity | 1.9 µM | [7] |

| Diosgenin | Osteosarcoma Cells | Cell Cycle Arrest | Not specified | [2] |

| Diosgenin | HCT-116 & HT-29 (Colorectal) | Apoptosis Induction | Not specified | [4] |

Antioxidant and Other Activities

Beyond cytotoxicity, these sapogenins possess other notable biological properties. This compound, for instance, has been evaluated for its antioxidant potential and its ability to inhibit protein denaturation.

| Compound | Assay | Activity Type | IC50 Value | Citation |

| This compound | DPPH Assay | Antioxidant | 704.7 ± 5.9 µg/mL | [4] |

| This compound | ABTS Assay | Antioxidant | 631.09 ± 3.51 µg/mL | [4] |

| This compound | Protein Denaturation | Inhibition | 1421.92 ± 6.06 µg/mL | [4][6] |

| Diosgenin | Estrogen Receptor Binding | Receptor Binding | 10 nM | [8] |

Modulated Signaling Pathways

The biological effects of this compound and diosgenin are mediated through their interaction with complex intracellular signaling pathways. Their ability to induce apoptosis (programmed cell death) in cancer cells is a key mechanism of their anticancer action.

This compound-Induced Apoptosis

This compound is known to induce apoptosis through both the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[2][4] Treatment of cancer cells with this compound leads to an increase in reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3/7).[2] Furthermore, it upregulates the expression of the TNF Receptor Superfamily, initiating the extrinsic cascade.[4]

Diosgenin-Modulated Pathways

Diosgenin modulates several key signaling pathways implicated in cancer cell proliferation and survival. A notable mechanism is the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[9] Diosgenin suppresses the activation of upstream kinases like c-Src, JAK1, and JAK2, leading to the downregulation of STAT3 activation and its regulated gene products.[9] In other contexts, such as in osteoblasts, diosgenin can activate the PI3K/Akt and p38 MAPK pathways via the estrogen receptor, promoting angiogenesis.[8]

Experimental Protocols

The isolation and analysis of this compound and diosgenin from natural sources involve multi-step procedures requiring careful optimization.

General Extraction and Isolation Workflow

The primary source of these sapogenins is their glycosidic forms (saponins) within plant tissues. The extraction process, therefore, necessitates a hydrolysis step to cleave the sugar moieties.

Protocol: Acid Hydrolysis and Extraction [10][11]

-

Preparation: Air-dry the plant material (e.g., tubers, seeds) and grind it into a coarse powder.

-

Hydrolysis: Reflux an accurately weighed quantity of the powder with a 2N mineral acid (e.g., HCl or H₂SO₄) for 2 to 8 hours. A common ratio is 2g of powder to 15 mL of 2N H₂SO₄ in 70% isopropanol.[10]

-

Filtration: After cooling, filter the solution. The solid residue (marc) contains the crude, insoluble sapogenins.

-

Extraction: Dry the residue and extract it using a suitable organic solvent like methanol or hexane in a Soxhlet apparatus for approximately 6 hours.

-

Concentration: Filter the solvent extract and evaporate it under reduced pressure to about one-quarter of its original volume.

-

Crystallization: Cool the concentrated liquid (e.g., in a refrigerator for 2 hours) to induce the crystallization of the diosgenin/yamogenin mixture.

-

Purification: The crude crystals can be further purified by recrystallization from a suitable solvent.

Analytical Characterization

Thin-Layer Chromatography (TLC) [11]

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A common solvent system is Acetone:Hexane (1:4 v/v).

-

Visualization: Spray the dried plate with a reagent containing 25% H₂SO₄ in methanol and heat the plate.

-

Result: Diosgenin typically appears as a spot with an Rf value of approximately 0.51-0.56 under these conditions.

High-Performance Liquid Chromatography (HPLC) [10]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic system of Acetonitrile:Water (90:10 v/v) is effective.

-

Flow Rate: Approximately 0.7 mL/min.

-

Detection: UV detector set at 273 nm.

-

Result: Standard diosgenin shows a characteristic retention time under these conditions (e.g., ~4.1 min), which can be used to identify and quantify the compound in extracts.

In Vitro Cytotoxicity and Apoptosis Assays

MTT Assay for Cytotoxicity [4]

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (this compound or diosgenin) for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Flow Cytometry for Apoptosis Analysis [2][4]

-

Cell Cycle Analysis: Treat cells with the compound, then harvest, fix in ethanol, and stain with propidium iodide (PI) to analyze DNA content and determine the percentage of cells in different phases of the cell cycle (Sub-G1, G1, S, G2/M).

-

ROS Production: Treat cells and then incubate with a fluorescent probe like DCFH-DA. Analyze the fluorescence intensity by flow cytometry to quantify intracellular ROS levels.

-

Mitochondrial Membrane Potential (MMP): Use a cationic dye such as JC-1. In healthy cells, it forms aggregates in the mitochondria (red fluorescence). In apoptotic cells with depolarized MMP, it remains as monomers in the cytoplasm (green fluorescence). The shift from red to green fluorescence is quantified by flow cytometry.

Conclusion and Future Perspectives

The stereoisomeric relationship between this compound and diosgenin is a classic example of how subtle changes in molecular geometry can lead to significant differences in biological function. While both compounds are valuable precursors for steroid synthesis and potent anticancer agents, ongoing research continues to elucidate the specific cellular targets and pathways that differentiate their effects. For drug development professionals, understanding these nuances is critical for harnessing their full therapeutic potential. Future research should focus on developing stereoselective synthetic and isolation methods, conducting comprehensive in vivo comparative studies, and exploring the synergistic effects of these epimers with conventional chemotherapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diosgenin | C27H42O3 | CID 99474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diosgenin induces hypoxia-inducible factor-1 activation and angiogenesis through estrogen receptor-related phosphatidylinositol 3-kinase/Akt and p38 mitogen-activated protein kinase pathways in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diosgenin, a steroidal saponin, inhibits STAT3 signaling pathway leading to suppression of proliferation and chemosensitization of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation and characterization of diosgenin from in vitro cultured tissues of Helicteres isora L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

The Biological Activity of Spirostane Saponins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirostane saponins, a class of steroidal glycosides, are a diverse group of natural products predominantly found in the plant kingdom. They are characterized by a C27 spiroketal steroid aglycone (sapogenin) linked to one or more sugar moieties. For decades, these compounds have garnered significant attention from the scientific community due to their wide spectrum of biological and pharmacological activities. This technical guide provides an in-depth overview of the core biological activities of spirostane saponins, with a focus on their anticancer, anti-inflammatory, and antifungal properties. It is designed to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Biological Activities of Spirostane Saponins

Spirostane saponins exhibit a remarkable range of biological effects, making them promising candidates for the development of novel therapeutic agents. The primary activities that have been extensively studied include:

-

Anticancer Activity: Spirostane saponins have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cell proliferation and survival.

-

Anti-inflammatory Activity: Many spirostane saponins possess significant anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandins, by modulating inflammatory signaling pathways like the NF-κB pathway.

-

Antifungal Activity: The ability of spirostane saponins to disrupt fungal cell membranes makes them effective antifungal agents. They exhibit inhibitory activity against a broad spectrum of pathogenic fungi.

-

Neuroprotective Effects: Emerging research suggests that certain spirostane saponins may have neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[1][2]

-

Cardiovascular Effects: Some spirostane saponins have been reported to have effects on the cardiovascular system, although this area requires further investigation.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data (IC50 and MIC values) for the anticancer, anti-inflammatory, and antifungal activities of selected spirostane saponins as reported in the scientific literature.

Table 1: Anticancer Activity of Spirostane Saponins (IC50 Values)

| Spirostane Saponin | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3 (from Solanum muricatum) | A549 (Human Lung Carcinoma) | < 12.5 | [3] |

| HepG2 (Human Hepatoma) | < 12.2 | [3] | |

| Compounds 1-4 and 6 (from Bletilla striata) | Various tumor cell lines | < 30 | [4] |

| Diosgenin Saponins 19 and 20 | SK-MEL, KB, BT-549, SK-OV-3, HepG2 | 1.9 - 6.8 (µg/mL) | [5] |

| Saponin 1 (from a tigogenin saponin) | Vero cells | 15 (µg/mL) | [5] |

| Saponin 2 (from a tigogenin saponin) | Vero cells | 3.7 (µg/mL) | [5] |

| Saponin 4 (from a tigogenin saponin) | Vero cells | 7.5 (µg/mL) | [5] |

| Compound 17, 19, and 21 (from Tupistra chinensis) | Various human cancer cell lines | Not specified | [6] |

Table 2: Anti-inflammatory Activity of Spirostane Saponins (IC50 Values for NO Inhibition)

| Spirostane Saponin | Cell Line | IC50 (µM) | Reference |

| Taccavietnamosides C-E (Compounds 3-5) | LPS-stimulated BV2 and RAW 264.7 macrophages | 37.0 - 60.7 | [7] |

| Aginoside (1) | Mouse peritoneal cells | ~10 | [8] |

| 6-deoxy-aginoside (2) | Mouse peritoneal cells | ~10 | [8] |

| Yayoisaponin A (3) | Mouse peritoneal cells | ~10 | [8] |

| Tomatonin (5) | Mouse peritoneal cells | ~10 | [8] |

| Digitonin (6) | Mouse peritoneal cells | ~10 | [8] |

| Compound 21 (from Tupistra chinensis) | LPS-stimulated RAW 264.7 macrophages | 11.5 | [6] |

Table 3: Antifungal Activity of Spirostane Saponins (MIC Values)

| Spirostane Saponin | Fungal Species | MIC (µg/mL) | Reference |

| Tigogenin Saponins 1, 3, 4 | Aspergillus fumigatus | 2.5 - 5 | [5] |

| Diosgenin Saponins 19, 20 | Candida albicans, C. glabrata | Similar to tigogenin saponins | [5] |

| Persicoside A and B | Penicillium italicum, Aspergillus niger, Trichoderma harzianum, Botrytis cinerea | Not specified | [9] |

| SC-1 (from Solanum chrysotrichum) | Not specified | Not specified | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of spirostane saponins.

Extraction and Isolation of Spirostane Saponins

A general procedure for the extraction and isolation of spirostane saponins from plant material is as follows:

-

Plant Material Preparation: The plant material (e.g., leaves, roots, rhizomes) is dried and powdered.

-

Extraction: The powdered material is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 70% ethanol or methanol), using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction. Cold extraction is often preferred to prevent the degradation of labile compounds.[11]

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure, and the resulting aqueous residue is partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Saponins are typically enriched in the n-butanol fraction.

-

Chromatographic Purification: The saponin-rich fraction is subjected to various chromatographic techniques for the isolation of pure compounds. These techniques may include:

-

Structure Elucidation: The structures of the isolated saponins are determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[3][8]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the spirostane saponin for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

-

Incubation: The plate is incubated for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the spirostane saponin for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubation: The plate is incubated for 24 hours at 37°C.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid), which forms a colored azo dye.

-

Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of around 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells. The IC50 value is determined from the dose-response curve.

Antifungal Activity Assessment: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

Protocol:

-

Fungal Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium.

-

Compound Dilution: The spirostane saponin is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: The fungal inoculum is added to each well containing the diluted compound.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for fungal growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance.

Signaling Pathways Modulated by Spirostane Saponins

Spirostane saponins exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in their anticancer and anti-inflammatory activities.

PI3K/Akt Signaling Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Some spirostane saponins have been shown to inhibit this pathway, leading to anticancer effects.[2][3]

Caption: Inhibition of the PI3K/Akt signaling pathway by spirostane saponins.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Its activation leads to the transcription of genes encoding pro-inflammatory cytokines and enzymes. Spirostane saponins can inhibit this pathway, thereby exerting their anti-inflammatory effects.[1]

Caption: Inhibition of the NF-κB signaling pathway by spirostane saponins.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the screening and evaluation of the biological activities of spirostane saponins from a plant source.

Caption: General experimental workflow for spirostane saponin research.

Conclusion

Spirostane saponins represent a vast and structurally diverse group of natural products with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and antifungal activities, coupled with their ability to modulate key cellular signaling pathways, make them attractive lead compounds for drug discovery and development. This technical guide provides a foundational understanding of their biological activities, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate their mechanisms of action, explore their structure-activity relationships, and assess their safety and efficacy in preclinical and clinical settings. The continued investigation of these remarkable compounds holds great promise for the future of medicine.

References

- 1. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spirostan and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scoparone inhibits breast cancer cell viability through the NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative and anti-inflammatory polyhydroxylated spirostanol saponins from Tupistra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spirostanol saponins from Tacca vietnamensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Spirostane, furostane and cholestane saponins from Persian leek with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SC-1, an antimycotic spirostan saponin from Solanum chrysotrichum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Extraction and isolation of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isolation of Yamogenin: A Technical Guide to its Discovery and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yamogenin, a steroidal sapogenin, stands as a significant natural product with promising pharmacological activities. As a C-25 stereoisomer of diosgenin, its history is deeply intertwined with the pioneering work on steroidal hormones that revolutionized medicine in the 20th century.[1][2] This technical guide provides an in-depth exploration of the discovery and history of this compound isolation, detailed experimental protocols for its extraction and purification, quantitative data from various plant sources, and a visualization of its biosynthetic and key biological signaling pathways.

Discovery and History

The story of this compound is inseparable from the groundbreaking research of American chemist Russell Earl Marker in the 1930s and 1940s.[3][4][5] Marker's quest for an abundant and inexpensive precursor for the synthesis of steroid hormones, such as progesterone, led him to investigate plant-derived sapogenins.[3][6] His work focused on species of the Dioscorea genus (wild yams), which he identified as a rich source of diosgenin.[6]

This compound was discovered and characterized during this intensive period of research into steroidal sapogenins. It was identified as a naturally occurring epimer of diosgenin, differing in the stereochemistry at the C-25 position.[1][2] Early methods for the isolation of these sapogenins involved the acid hydrolysis of saponin extracts from plant materials, followed by solvent extraction and purification. While diosgenin was often the more abundant and sought-after compound, this compound was frequently co-isolated.

The development of the "Marker degradation" process, a chemical pathway to convert diosgenin into progesterone, solidified the importance of these plant-derived steroids and established the foundation of the steroidal pharmaceutical industry in Mexico.[4][7] Although diosgenin took center stage, the co-occurrence of this compound necessitated the development of analytical and separation techniques to distinguish between the two isomers. Today, this compound is recognized not just as an isomer of diosgenin but as a bioactive molecule in its own right, with demonstrated cytotoxic effects against various cancer cell lines.[8][9][10]

Natural Sources of this compound

This compound is found in a variety of plant species, often alongside diosgenin. The primary commercial sources are from the Dioscorea and Trigonella genera.

Table 1: Principal Plant Sources of this compound

| Genus | Species | Common Name | Plant Part Utilized |

| Dioscorea | deltoidea, composita, villosa | Wild Yam | Tubers/Rhizomes |

| Trigonella | foenum-graecum | Fenugreek | Seeds |

| Asparagus | officinalis | Asparagus | - |

| Solanum | violaceum | - | - |

Experimental Protocols for this compound Isolation

The isolation of this compound from its natural sources typically involves a multi-step process that begins with the hydrolysis of its glycosidic form (saponin) to yield the aglycone (sapogenin). This is followed by extraction and purification.

General Experimental Workflow

The overall process for isolating this compound can be summarized in the following workflow:

Caption: General workflow for the isolation of this compound.

Detailed Protocol: Acid Hydrolysis and Solvent Extraction

This protocol is a composite of commonly cited methods for the extraction of this compound and diosgenin from plant material.

Materials:

-

Dried, powdered plant material (e.g., Dioscorea deltoidea tubers)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Ethanol

-

n-Hexane or Chloroform

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) for neutralization

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate mixtures)

-

Rotary evaporator

-

Reflux apparatus

Procedure:

-

Hydrolysis:

-

Extraction:

-

Filter the cooled mixture to separate the solid residue from the acidic ethanol solution.

-

Neutralize the filtrate to pH 7 with a NaOH or NaHCO₃ solution.

-

Concentrate the neutralized filtrate using a rotary evaporator to about one-third of its original volume.

-

Perform a liquid-liquid extraction of the concentrated aqueous solution with n-hexane or chloroform (3 x 200 mL).

-

Combine the organic extracts.

-

-

Purification:

-

Wash the combined organic extract with distilled water (2 x 150 mL) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude sapogenin extract.

-

-

Chromatographic Separation:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with the solvent system, collecting fractions. The separation of diosgenin and this compound can be challenging due to their similar polarities; a fine gradient and careful monitoring are required.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Crystallization and Final Product:

-

Combine the fractions rich in this compound and evaporate the solvent.

-

Crystallize the residue from a suitable solvent (e.g., acetone or ethanol) to obtain purified this compound.

-

Alternative and Modern Extraction Techniques

-

Enzymatic Hydrolysis: The use of enzymes like naringinase or cellulase prior to or in place of acid hydrolysis can provide higher yields and milder reaction conditions.[12]

-

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, which can significantly reduce extraction time and solvent consumption.[13]

Quantitative Data

The yield of this compound can vary significantly depending on the plant source, geographical location, and the extraction method employed.

Table 2: Yield of this compound and Diosgenin from Various Sources

| Plant Source | Extraction Method | Compound | Yield (% of dry weight) | Reference(s) |

| Dioscorea deltoidea | Acid Hydrolysis, HPTLC | Diosgenin | 1.204% | [3] |

| Dioscorea polygonoides | Enzymatic Hydrolysis, HPLC | Diosgenin | up to 2.64% | [2] |

| Trigonella foenum-graecum (seeds) | Acid Hydrolysis, HPLC | Diosgenin | 0.8% - 2.2% | [14] |

| Trigonella foenum-graecum (leaves) | Acid Hydrolysis, HPLC | Diosgenin | up to 0.467% | [6] |

| Dioscorea zingiberensis | Microbial Fermentation | Diosgenin | 0.439% | [15] |

Table 3: Biological Activity of this compound

| Cell Line | Assay Type | Endpoint | Value (µg/mL) | Reference(s) |

| SKOV-3 (Ovarian Cancer) | Cytotoxicity | IC₅₀ | 23.90 ± 1.48 | [8] |

| HaCaT (Keratinocytes) | Cytotoxicity | IC₅₀ | 16.40 ± 1.41 | |

| AGS (Gastric Cancer) | Cytotoxicity | IC₅₀ | 18.50 ± 1.24 | [10] |

Biosynthetic and Signaling Pathways

Biosynthesis of this compound in Plants

This compound, like other steroidal saponins, is synthesized in plants through the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways, starting from acetyl-CoA. The key intermediate is cholesterol, which undergoes a series of hydroxylations, oxidations, and glycosylations to form the final saponin structure.

Caption: Simplified biosynthetic pathway of this compound.

Pro-Apoptotic Signaling Pathway of this compound in Cancer Cells

Recent research has elucidated the mechanism by which this compound induces apoptosis (programmed cell death) in cancer cells. It appears to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Pro-apoptotic signaling pathway of this compound.

Conclusion

The discovery and isolation of this compound are a testament to the rich history of natural product chemistry and its profound impact on medicine. From its initial identification as a stereoisomer of diosgenin during the race to synthesize steroid hormones, this compound has emerged as a molecule of interest for its own therapeutic potential, particularly in oncology. The methodologies for its extraction have evolved, offering higher yields and more environmentally benign processes. This guide provides a comprehensive overview for researchers and professionals in the field, serving as a foundational resource for further exploration and development of this promising natural compound.

References

- 1. academicjournals.org [academicjournals.org]

- 2. scielo.br [scielo.br]

- 3. Optimization of diosgenin extraction from Dioscorea deltoidea tubers using response surface methodology and artificial neural network modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Cloning and Functional Characterization of a Sterol 3-O-Glucosyltransferase Involved in Biosynthesis of Steroidal Saponins in Trigonella foenum-graecum [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. This compound-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An In Vitro Study on the Cytotoxic, Antioxidant, and Antimicrobial Properties of this compound-A Plant Steroidal Saponin and Evaluation of Its Mechanism of Action in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

A Comprehensive In-Vitro Analysis of Yamogenin: Mechanisms, Protocols, and Preliminary Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in-vitro research on Yamogenin, a steroidal saponin found in plants such as Trigonella foenum-graecum and Asparagus officinalis.[1][2][3][4][5][6][7] This document collates and presents key quantitative data, details the experimental protocols used in foundational studies, and visualizes the proposed signaling pathways and workflows. The focus is on this compound's cytotoxic, antioxidant, and anti-inflammatory properties, with a particular emphasis on its effects on cancer cell lines.

Cytotoxic Effects of this compound on Cancer Cell Lines

This compound has demonstrated dose-dependent cytotoxic activity against various human cancer cell lines. The most significant effects have been observed in gastric adenocarcinoma (AGS) and ovarian cancer (SKOV-3) cells.[1][3][5][6][7]

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| AGS | Gastric Adenocarcinoma | 18.50 ± 1.24 | [1][3][4] |

| SKOV-3 | Ovarian Cancer | 23.90 ± 1.48 | [5][6][7] |

| HCT116 | Colon Cancer | > 60 | [1] |

| UM-SCC-6 | Squamous Carcinoma | No significant effect | [1] |

| HaCaT | Non-cancer Keratinocytes | 16.40 ± 1.41 | [5][6] |

| Fibroblasts | Normal Human Cells | No significant effect at tested concentrations | [1][3][4] |

Mechanism of Action: Induction of Apoptosis

Preliminary studies strongly indicate that this compound induces cancer cell death primarily through apoptosis, engaging both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1][2][5][7] This is characterized by cell cycle arrest in the subG1 phase, depolarization of the mitochondrial membrane, production of reactive oxygen species (ROS), and the activation of caspases.[1][5][6][8]

Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis in cancer cells.

Caption: Proposed mechanism of this compound-induced apoptosis.

Effects on Gastric (AGS) and Ovarian (SKOV-3) Cancer Cells

This compound's pro-apoptotic effects have been quantified in detail in AGS and SKOV-3 cell lines.

Table 2: Pro-Apoptotic Effects of this compound on AGS Cells (24h Treatment)

| Parameter | 10 µg/mL | 30 µg/mL | 60 µg/mL | Reference |

| Late Apoptotic Cells (%) | - | 21.05 ± 1.24 | 27.69 ± 0.70 | [1] |

| Dead Cells (%) | - | 18.38 ± 0.40 | 41.77 ± 0.84 | [1] |

| ROS Positive Cells (%) | 14.88 ± 1.27 | 55.89 ± 2.09 | 75.56 ± 3.36 | [1][8] |

| Depolarized Live Cells (%) | 7.83 ± 1.08 | 19.35 ± 2.31 | 20.49 ± 2.50 | [1][8] |

| Depolarized Dead Cells (%) | 10.64 ± 1.46 | 26.62 ± 2.99 | 51.94 ± 4.05 | [1][8] |

| Cells in subG1 Phase (%) | 6.13 ± 0.68 | 9.80 ± 0.42 | 66.63 ± 1.94 | [1] |

| Caspase-8 Activity (Fold) | - | 1.16 ± 0.14 | 1.80 ± 0.06 | [1] |

| Caspase-9 Activity (Fold) | - | 1.33 ± 0.16 | 1.42 ± 0.13 | [1] |

Table 3: Pro-Apoptotic Effects of this compound on SKOV-3 Cells (24h Treatment)

| Parameter | 10 µg/mL | 20 µg/mL | 50 µg/mL | 70 µg/mL | Reference |

| Cells in subG1 Phase (%) | 11.88 ± 0.21 | 12.05 ± 0.58 | 21.8 ± 1.37 | 28.9 ± 2.51 | [5] |

| Depolarized Live Cells (%) | 5.99 ± 0.96 | 18.48 ± 3.16 | 46.28 ± 1.44 | 67.70 ± 2.67 | [5][6] |

| ROS Level (Relative Fold) | - | - | 2.57 ± 0.21 | 2.70 ± 0.24 | [5] |

| Caspase-8 Activity (Fold) | 1.14 ± 0.18 | 1.71 ± 0.05 | 3.43 ± 0.09 | 3.45 ± 0.09 | [5][6] |

| Caspase-9 Activity (Fold) | - | - | - | - | - |

Gene Expression Modulation

In AGS cells, this compound was found to up-regulate the expression of several genes involved in apoptosis and NF-κB signaling, including TNFRSF25, BCL2A1, CASP5, DEDD2, MCL1, NFKBIA, and RELB.[1][8] Similarly, in SKOV-3 cells, it up-regulated genes such as TNF, TNFRSF10, TNFRSF10B, TNFRSF1B, TNFRSF25, FADD, and DEDD2.[5][7]

Antioxidant and Anti-inflammatory Properties

This compound exhibits moderate antioxidant and anti-inflammatory potential in-vitro, suggesting a multifaceted mechanism that could contribute to its anti-cancer effects.[1][9]

Table 4: In-Vitro Antioxidant and Anti-inflammatory Activity of this compound

| Assay | Endpoint | Result (IC50 µg/mL) | Reference |

| DPPH Radical Scavenging | Antioxidant Activity | 704.7 ± 5.9 | [1][2][3][4] |

| ABTS Radical Scavenging | Antioxidant Activity | 631.09 ± 3.51 | [1][2][3][4] |

| Protein Denaturation Inhibition | Anti-inflammatory Activity | 1421.92 ± 6.06 | [1][2][3][4] |

Antimicrobial Activity

This compound has been tested against a panel of bacteria, where it demonstrated weak antimicrobial effects. Its most notable activity was against Staphylococcus aureus.[1][3][4]

Table 5: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 350 | [1][2][3][4] |

Experimental Protocols

The following section details the methodologies employed in the cited in-vitro studies of this compound.

Cell Culture and Viability Assay (MTT)

-

Cell Lines: Human cancer cell lines (AGS, HCT116, UM-SCC-6, SKOV-3) and non-cancer cells (fibroblasts, HaCaT) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound (e.g., 5-100 µg/mL) for 24 hours. A vehicle control (ethanol, <0.75% v/v) was used.

-

MTT Assay: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. The resulting formazan crystals were dissolved in a solubilization buffer, and absorbance was measured at a specific wavelength to determine cell viability. IC50 values were calculated from dose-response curves.[1][3]

Caption: Workflow for MTT cytotoxicity assay.

Flow Cytometry Analyses

-

Apoptosis Detection: Treated cells were harvested, washed, and stained with Annexin V and Propidium Iodide (PI) or 7-AAD to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis: Cells were fixed, permeabilized, and stained with a DNA-intercalating dye (e.g., PI). The DNA content was analyzed to determine the percentage of cells in each phase of the cell cycle (subG1, G0/G1, S, G2/M).[1][5]

-

Mitochondrial Membrane Potential (MMP): Treated cells were stained with a cationic dye (e.g., JC-1 or similar) that accumulates in mitochondria dependent on their membrane potential. A shift in fluorescence indicates mitochondrial depolarization.[1][5][6]

-

Reactive Oxygen Species (ROS) Production: Cells were incubated with a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS. The fluorescence intensity, proportional to the amount of intracellular ROS, was measured.[1][5][6]

Caspase Activity Assay (Luminometry)

-

Protocol: Cells were seeded in 96-well plates and treated with this compound. Specific luminogenic substrates for Caspase-8, Caspase-9, or Caspase-3/7 (e.g., Caspase-Glo® assays) were added. The luminescence generated by caspase cleavage of the substrate was measured with a luminometer. The signal is proportional to the caspase activity.[1][5][7]

Caption: General experimental workflow for mechanistic studies.

Gene Expression Analysis (RT-PCR)

-

RNA Extraction and cDNA Synthesis: Total RNA was isolated from treated and control cells. Reverse transcription was performed to synthesize complementary DNA (cDNA).

-

Real-Time PCR: Quantitative PCR (qPCR) was conducted using gene-specific primers for target genes (e.g., TNFRSF25, FADD, BCL2 family members) and a housekeeping gene for normalization. The relative changes in gene expression were calculated.[1][5][7]

Antioxidant and Anti-inflammatory Assays

-

DPPH/ABTS Assays: this compound was mixed with DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical solutions. The decrease in absorbance, indicating the scavenging of the radicals, was measured spectrophotometrically.[1][3][4]

-

Protein Denaturation Assay: The ability of this compound to inhibit heat-induced denaturation of bovine serum albumin (BSA) was measured. The turbidity of the solution was measured spectrophotometrically, with lower turbidity indicating higher anti-inflammatory activity.[1]

Conclusion and Future Directions

The compiled in-vitro data provide a strong preliminary foundation for the anti-cancer potential of this compound, particularly in gastric and ovarian cancers. The primary mechanism appears to be the induction of apoptosis through both extrinsic and intrinsic pathways, driven by the upregulation of death receptors, generation of oxidative stress, and activation of the caspase cascade. Its moderate antioxidant and anti-inflammatory properties may also contribute to its overall biological activity.

For drug development professionals, these findings warrant further investigation. Future research should focus on:

-

In-vivo efficacy and safety studies to validate the in-vitro findings in animal models.

-

Pharmacokinetic and pharmacodynamic profiling to understand the absorption, distribution, metabolism, and excretion of this compound.

-

Structure-activity relationship (SAR) studies to potentially synthesize more potent derivatives.

-

Elucidation of upstream signaling targets , such as the specific interactions with PI3K/Akt or MAPK pathways, which are often dysregulated in cancer.[1][5]

References

- 1. An In Vitro Study on the Cytotoxic, Antioxidant, and Antimicrobial Properties of this compound—A Plant Steroidal Saponin and Evaluation of Its Mechanism of Action in Gastric Cancer Cells [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An In Vitro Study on the Cytotoxic, Antioxidant, and Antimicrobial Properties of this compound-A Plant Steroidal Saponin and Evaluation of Its Mechanism of Action in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An In Vitro Study on the Cytotoxic, Antioxidant, and Antimicrobial Properties of this compound—A Plant Steroidal Saponin and Evaluation of Its Mechanism of Action in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Yamogenin Purification using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yamogenin, a steroidal sapogenin, is a natural compound of significant interest in the pharmaceutical and nutraceutical industries. It is a structural isomer of diosgenin and is found in various plant species, notably from the Dioscorea (wild yam) and Trigonella (fenugreek) genera.[1][2] this compound has demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects against various cancer cell lines, making it a valuable target for drug discovery and development.[1][3][4]

This document provides detailed application notes and protocols for the purification of this compound from plant extracts using silica gel column chromatography. The protocols are designed to be a practical guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Analysis of this compound and Diosgenin in Plant Sources

The following table summarizes the quantitative data on the content of this compound and its isomer diosgenin found in various plant sources, as reported in the literature. This information is crucial for selecting appropriate plant material and estimating potential yields.

| Plant Species | Plant Part | This compound Content (% dry weight) | Diosgenin Content (% dry weight) | Total Sapogenin Content (% dry weight) | Reference |

| Trigonella foenum-graecum (Fenugreek) | Seed | 0.38 ± 0.016 | 0.58 ± 0.008 | 0.96 ± 0.017 | [5] |

| Trigonella foenum-graecum (Fenugreek) | Seed | 0.40 ± 0.023 | 0.64 ± 0.019 | 1.04 ± 0.025 | [6] |

| Dioscorea species (various) | Leaves | Not specified individually | 0.04 - 0.93 | - | [7][8] |

| Dioscorea rotundata | Leaves | Not specified individually | Highest among tested species | 0.45 - 0.93 | [9] |

| Dioscorea cayenensis | Leaves | Not specified individually | Second highest among tested species | 0.31 - 0.73 | [9] |

| Dioscorea alata | Leaves | Not specified individually | Low content | < 0.1 in most cultivars | [9] |

| Dioscorea species (various) | Tubers | Not specified individually | 0.001 - 0.003 | - | [10] |

Experimental Protocols

Extraction of Crude Sapogenins from Plant Material

This protocol describes the initial extraction and hydrolysis of steroidal saponins from plant material to yield a crude mixture of sapogenins, including this compound and diosgenin.

Materials:

-

Dried and powdered plant material (e.g., Fenugreek seeds, Dioscorea tubers)

-

2 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Methanol or Ethanol

-

n-Hexane or Petroleum ether

-

Sodium hydroxide (NaOH) solution (5%)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Reflux apparatus

-